Didansyl-1,3-diaminopropane

Beschreibung

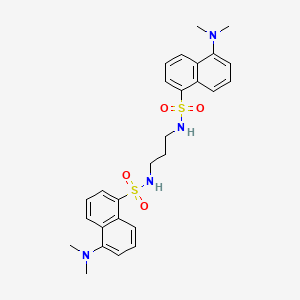

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S2/c1-30(2)24-14-5-12-22-20(24)10-7-16-26(22)36(32,33)28-18-9-19-29-37(34,35)27-17-8-11-21-23(27)13-6-15-25(21)31(3)4/h5-8,10-17,28-29H,9,18-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQXAPGVWXVSSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404431 |

Source

|

| Record name | Didansyl-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64144-62-3 |

Source

|

| Record name | Didansyl-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didansyl-1-3-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is Didansyl-1,3-diaminopropane?

Title: Didansyl-1,3-diaminopropane: A Comprehensive Technical Guide on Polyamine Derivatization and Analytical Profiling

Executive Summary

Didansyl-1,3-diaminopropane is the bis-dansylated derivative of 1,3-diaminopropane (DAP), a naturally occurring aliphatic polyamine[1][2]. In analytical biochemistry, proteomics, and metabolomics, native polyamines present a significant detection challenge due to their high polarity and complete lack of endogenous chromophores or fluorophores. Dansylation—the covalent attachment of 5-(dimethylamino)naphthalene-1-sulfonyl groups—transforms these invisible targets into highly hydrophobic, intensely fluorescent analytes[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will examine the mechanistic causality of polyamine dansylation, detail self-validating experimental workflows for HPLC/LC-MS quantification, and explore the compound's critical utility in medicinal chemistry and disease profiling.

Chemical and Physical Profiling

Before deploying Didansyl-1,3-diaminopropane as an analytical standard or synthesizing it in situ within a biological matrix, it is necessary to establish its physicochemical baseline[2][4].

Table 1: Chemical Properties of Didansyl-1,3-diaminopropane

| Property | Value / Description |

| Chemical Name | N,N'-didansyl-1,3-diaminopropane |

| CAS Registry Number | 64144-62-3 |

| Molecular Formula | C27H32N4O4S2 |

| Molecular Weight | 540.70 g/mol |

| Precursor Polyamine | 1,3-Diaminopropane (CAS: 109-76-2) |

| Derivatization Reagent | Dansyl Chloride (CAS: 60-25-3) |

| Primary Application | HPLC-FLD / LC-MS standard, Proteomics probe |

The Mechanistic Causality of Dansylation

Why do we dansylate polyamines? The choice of dansyl chloride as a derivatization reagent is driven by three causal factors in analytical chemistry:

-

Chromatographic Retention: Native polyamines like 1,3-diaminopropane are highly polar and elute in the void volume of standard reversed-phase (C18) columns. The addition of two bulky, aromatic dansyl groups drastically increases the molecule's hydrophobicity, enabling high-resolution separation[3].

-

Optical Detection: Dansylation introduces a highly conjugated naphthalene ring system. Didansyl-1,3-diaminopropane exhibits strong fluorescence, typically excited at ~337-340 nm and emitting at ~520-525 nm, allowing for sub-picomole detection limits[1].

-

Mass Spectrometry Enhancement: In LC-MS/MS workflows, the tertiary amine of the dansyl group readily accepts a proton during Electrospray Ionization (ESI+). This increases ionization efficiency by 1 to 3 orders of magnitude compared to the underivatized polyamine[3].

Workflow of 1,3-diaminopropane dansylation and subsequent HPLC-fluorescence/MS detection.

Experimental Protocol: Extraction and Derivatization

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system. Every reagent addition serves a specific chemical purpose to drive the reaction to completion while minimizing background noise[5][6].

Step-by-Step Workflow:

-

Tissue Extraction: Homogenize biological samples (tissue or cells) in 5% cold perchloric acid (PCA)[6].

-

Causality: PCA rapidly precipitates proteins and halts enzymatic degradation (e.g., by amine oxidases), partitioning the free polyamines into the soluble supernatant.

-

-

Centrifugation: Spin the homogenate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

-

Alkalization: To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate (Na2CO3)[6].

-

Causality: Dansyl chloride reacts exclusively with unprotonated primary amines via nucleophilic attack. At physiological pH, 1,3-diaminopropane is fully protonated (NH3+). The carbonate buffer shifts the pH to ~9.0–10.0, exposing the nucleophilic lone pairs on the nitrogen atoms.

-

-

Derivatization: Add 400 µL of freshly prepared dansyl chloride solution (5–7.5 mg/mL in acetone). Incubate at 60°C for 60 minutes in the dark[5][6].

-

Causality: Heat accelerates the sulfonamide bond formation. Darkness is mandatory because dansyl derivatives are highly photosensitive and will degrade under ambient UV/visible light.

-

-

Quenching: Add 100 µL of L-proline (100 mg/mL in water) and incubate for 30 minutes at 37°C[5].

-

Causality: Excess unreacted dansyl chloride will hydrolyze into dansyl acid, which creates massive interfering peaks in HPLC. L-proline acts as a scavenger, reacting with residual dansyl chloride to form dansyl-proline, which elutes far away from didansyl-polyamines chromatographically.

-

-

Phase Extraction (Optional): Extract the didansyl-1,3-diaminopropane into 500 µL of toluene. Evaporate the organic layer under nitrogen and reconstitute in acetonitrile for analysis.

Table 2: Analytical Parameters for HPLC-FLD and LC-MS

| Parameter | Setting / Value |

| HPLC Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (AcCN) |

| Fluorescence (FLD) | Excitation: 337–340 nm | Emission: 520–525 nm[1] |

| ESI-MS (Positive Mode) | [M+H]+ m/z = 541.2 |

Applications in Drug Development and Disease Profiling

Medicinal Chemistry: SAR Studies of CADA Compounds

Beyond its role as an analytical standard, didansyl-1,3-diaminopropane has been utilized in Structure-Activity Relationship (SAR) studies. Cyclotriazadisulfonamide (CADA) compounds are potent down-modulators of the human CD4 receptor, holding promise for antiviral and immunosuppressive therapies[7]. During the synthesis of CADA analogs, researchers synthesized the symmetrical didansyl analogue of 1,3-diaminopropane. Interestingly, this symmetrical didansyl compound exhibited no detectable biological activity. This critical negative result proved that an unsymmetrical binding conformation (e.g., one tosyl group and one dansyl group) is strictly required for the drug to interact with its target[7].

Biomarker Profiling in Pathologies

1,3-diaminopropane and its derivatives are heavily monitored in physiological studies. For instance, in models of opiorphin-induced experimental priapism, the polyamine synthetic pathway is hyperactivated[6]. Researchers utilize 1,3-diaminopropane as an Ornithine Decarboxylase (ODC) inhibitor. By administering 1,3-diaminopropane and subsequently monitoring tissue polyamine levels via dansylation and HPLC, scientists proved that blocking ODC prevents the pathological accumulation of downstream polyamines (putrescine, spermidine), effectively mitigating the condition[6].

Role of 1,3-diaminopropane in modulating polyamine biosynthesis via ODC inhibition.

Conclusion

Didansyl-1,3-diaminopropane represents the critical intersection of analytical chemistry and biological profiling. By leveraging the nucleophilic substitution of dansyl chloride onto the primary amines of 1,3-diaminopropane, researchers can bypass the inherent limitations of native polyamines. This achieves the robust, high-sensitivity quantification essential for modern metabolomics, while also providing a structural scaffold for exploring receptor-binding conformations in drug development.

References

-

Bell, T. W., et al. "Unsymmetrical Cyclotriazadisulfonamide (CADA) Compounds as Human CD4 Receptor Down-Modulating Agents." Journal of Medicinal Chemistry - ACS Publications.

-

Geuns, J. M. C., et al. "Simultaneous liquid chromatography determination of polyamines and arylalkyl monoamines." Analytical Biochemistry.

-

Guo, K., et al. "Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome." Analytical Chemistry - ACS Publications.

-

Bencsik, A., et al. "The mechanism of opiorphin-induced experimental priapism in rats involves activation of the polyamine synthetic pathway." American Journal of Physiology.

-

"1,3-Diaminopropane 109-76-2." Guidechem.

-

"Natural combinatorial genetics and prolific polyamine production enable siderophore diversification in Serratia plymuthica." PMC - National Institutes of Health.

Sources

- 1. biw.kuleuven.be [biw.kuleuven.be]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. Natural combinatorial genetics and prolific polyamine production enable siderophore diversification in Serratia plymuthica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pubs.acs.org [pubs.acs.org]

Didansyl-1,3-diaminopropane chemical structure and properties

An In-Depth Technical Guide to Didansyl-1,3-diaminopropane: A Versatile Fluorescent Probe

Introduction

In the landscape of molecular probes, the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group stands as a foundational tool, renowned for its sensitivity to the local microenvironment. When this fluorophore is strategically coupled to molecular scaffolds, it creates powerful reporters for elucidating complex biological interactions. Didansyl-1,3-diaminopropane is one such construct, featuring two environmentally sensitive dansyl groups joined by a flexible three-carbon aliphatic linker. This bifunctional arrangement provides a unique fluorescent probe with applications ranging from the characterization of protein binding sites to high-throughput screening in drug discovery.

The core utility of Didansyl-1,3-diaminopropane stems from the photophysical properties of the dansyl moiety. Its fluorescence emission intensity, quantum yield, and emission maximum are exquisitely dependent on the polarity of its surroundings.[1] This solvatochromism allows researchers to detect binding events that sequester the probe in non-polar environments, such as the hydrophobic pockets of a protein, resulting in a discernible and measurable change in the fluorescence signal.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It details the chemical structure, core photophysical principles, and practical applications of Didansyl-1,3-diaminopropane, providing both the theoretical foundation and field-proven experimental protocols necessary to leverage this probe effectively.

Chemical Structure and Physicochemical Properties

Chemical Structure

Didansyl-1,3-diaminopropane is synthesized by the reaction of 1,3-diaminopropane with two equivalents of dansyl chloride. This reaction forms stable sulfonamide linkages, covalently attaching a dansyl group to each of the primary amines of the propane backbone. The resulting molecule possesses two bulky, hydrophobic dansyl fluorophores connected by a flexible and hydrophilic linker.

Physicochemical Properties

The properties of Didansyl-1,3-diaminopropane are dominated by the two dansyl groups. Its solubility is generally poor in aqueous buffers but high in polar organic solvents like DMSO and DMF.

| Property | Value | Source/Rationale |

| Molecular Formula | C₂₇H₃₀N₄O₄S₂ | Calculated from structure |

| Molecular Weight | 554.68 g/mol | Calculated from formula |

| Excitation Max (λex) | ~330 - 350 nm | Typical for dansyl fluorophores[1] |

| Emission Max (λem) | ~500 - 580 nm | Highly solvent-dependent[1][2] |

| Appearance | Yellow to orange solid | Expected from dansyl compounds |

| Solubility | High in DMSO, DMF, Methanol | Inferred from structure |

| Fluorescence Lifetime (τ) | ~20 ns | Characteristic of dansyl dyes[3] |

Core Principles of Fluorescence and Mechanism of Action

The Dansyl Fluorophore: An Environmentally Sensitive Reporter

The utility of Didansyl-1,3-diaminopropane as a probe is rooted in the phenomenon of solvatochromism. The dansyl group possesses a significant dipole moment in its excited state. In polar, protic solvents (like water), these solvent molecules can reorient around the excited-state dipole, lowering its energy. This energy reduction results in a fluorescence emission that is red-shifted (longer wavelength) and often of lower intensity.

Conversely, when the probe moves into a non-polar, aprotic environment, such as the hydrophobic interior of a protein's ligand-binding pocket, two critical changes occur:

-

Spectral Blue-Shift: The absence of polar solvent molecules to stabilize the excited state results in a higher-energy emission, observed as a shift to a shorter wavelength (a "blue-shift").

-

Increased Quantum Yield: Water is an effective quencher of dansyl fluorescence. Its exclusion from the immediate vicinity of the fluorophore leads to a dramatic increase in fluorescence intensity.

This dual change—a simultaneous increase in intensity and a shift to a shorter wavelength—provides a robust and unambiguous signal for a binding event.

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in a homogenous solution.[4] The principle relies on measuring the rotational motion of a fluorescent molecule.

-

Low Polarization State: When free in solution, Didansyl-1,3-diaminopropane is a relatively small molecule that tumbles rapidly. If excited with plane-polarized light, its rapid rotation during the fluorescence lifetime (~20 ns for dansyl) causes the emitted light to be depolarized. This results in a low FP value.

-

High Polarization State: When Didansyl-1,3-diaminopropane binds to a much larger macromolecule, such as a protein, its tumbling rate is significantly slowed to match that of the larger partner. The molecule remains relatively fixed in orientation during the fluorescence lifetime. Consequently, the emitted light retains a high degree of polarization, yielding a high FP value.

This shift from a low to a high polarization state upon binding makes Didansyl-1,3-diaminopropane an excellent "tracer" for developing binding assays.[5][6]

Applications in Research and Drug Discovery

Probing Hydrophobic Binding Sites

The most direct application is using Didansyl-1,3-diaminopropane to detect and characterize binding to proteins or other macromolecules with accessible hydrophobic regions. By monitoring the fluorescence intensity and emission wavelength, one can perform a titration experiment to determine binding affinity (Kd) and stoichiometry. The flexible linker allows the two dansyl groups to probe the binding pocket, potentially offering higher avidity or occupying a larger surface area than a mono-dansylated probe.

High-Throughput Screening (HTS) with Fluorescence Polarization

FP is a preferred readout method for HTS because it is a homogenous "mix-and-read" assay that does not require separation steps.[6] A competitive FP assay using Didansyl-1,3-diaminopropane can be developed to screen for compounds that disrupt a specific protein-ligand interaction.

The causality behind this assay design is as follows:

-

The System: A target protein is incubated with a fixed concentration of Didansyl-1,3-diaminopropane (the tracer). This interaction yields a stable, high FP signal.

-

The Competition: A library of test compounds is introduced. If a test compound binds to the same site on the protein as the tracer, it will displace the tracer.

-

The Signal: The displaced tracer is now free in solution, resumes rapid tumbling, and the FP signal drops. A decrease in FP is therefore a direct measure of a "hit" compound's binding activity.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear methodology for experienced researchers.

Protocol: Characterization of a Protein-Ligand Interaction via Fluorescence Titration

Objective: To determine the dissociation constant (Kd) of the probe for a target protein.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of Didansyl-1,3-diaminopropane (e.g., 1 mM) in 100% DMSO.

-

Prepare a highly purified and concentrated stock solution of the target protein in a suitable, degassed assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Determine its concentration accurately.

-

Prepare a working solution of the probe by diluting the stock into the assay buffer to a final concentration of 100-500 nM. Ensure the final DMSO concentration is low (<1%) to avoid artifacts.

-

-

Instrument Setup:

-

Set a fluorometer to an excitation wavelength of 340 nm.

-

Set the emission scan range from 450 nm to 650 nm.

-

Optimize slit widths and detector gain using the probe-only solution to achieve a robust signal without saturating the detector.

-

-

Titration Experiment:

-

Place a defined volume (e.g., 1 mL) of the probe working solution into a quartz cuvette.

-

Record the initial fluorescence spectrum (this is the "zero protein" point).

-

Make sequential, small-volume additions of the concentrated protein stock solution directly into the cuvette.

-

After each addition, mix gently and allow the system to equilibrate (e.g., 2-3 minutes).

-

Record the full emission spectrum after each addition.

-

-

Data Analysis:

-

For each spectrum, identify the wavelength of maximum emission (λmax) and the peak fluorescence intensity.

-

Plot the change in fluorescence intensity (or the shift in λmax) as a function of the total protein concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression software to calculate the Kd.

-

Protocol: Competitive Binding Assay using Fluorescence Polarization

Objective: To screen for inhibitors of a protein-probe interaction and determine their potency (IC50).

-

Assay Optimization (Kd Determination):

-

First, determine the Kd of the probe for the target protein under the final assay conditions using a saturation binding experiment. In a microplate, keep the probe concentration fixed (e.g., 5-10 nM) and titrate the target protein.

-

Plot the measured FP (in mP) versus protein concentration and fit the data to determine the Kd. The optimal protein concentration for the competitive assay is typically 2-3 times the Kd value.

-

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4).

-

Prepare a 2X working solution of the probe (e.g., 20 nM) in assay buffer.

-

Prepare a 2X working solution of the target protein (at the optimized concentration) in assay buffer.

-

Prepare serial dilutions of test compounds in assay buffer with 2% DMSO.

-

-

Assay Execution (384-well plate format):

-

Add 10 µL of the 2X probe solution to all wells.

-

Add 5 µL of assay buffer (for "free tracer" control) or 5 µL of test compound dilutions.

-

Initiate the binding reaction by adding 5 µL of the 2X protein solution. The final volume will be 20 µL.

-

Include controls: "free tracer" (probe only) for low FP and "bound tracer" (probe + protein, no compound) for high FP.

-

Seal the plate, centrifuge briefly, and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader equipped with appropriate polarization filters (e.g., Ex: 340 nm, Em: 520 nm).

-

Calculate the percent inhibition for each compound concentration relative to the high and low FP controls.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Interpretation and Considerations

-

Inner Filter Effect: At high concentrations, the probe or test compounds may absorb the excitation or emission light, leading to artificially low fluorescence signals. Always work with probe concentrations in the low nanomolar range and check for compound autofluorescence.

-

Compound Interference: Test compounds may be fluorescent themselves. Always run a control plate with compounds and probe but no protein to identify fluorescent artifacts.

-

Probe Solubility: Didansyl-1,3-diaminopropane can aggregate in aqueous buffers. The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 at low concentrations (0.01-0.05%) is often necessary to maintain solubility and prevent non-specific binding.

-

Assay Window: The difference between the high FP (bound) and low FP (free) signals is the assay window. A robust assay should have a window of at least 100 mP. The long fluorescence lifetime of the dansyl group is advantageous for generating a large polarization shift upon binding.[3]

Conclusion

Didansyl-1,3-diaminopropane is a highly effective and versatile fluorescent probe. Its utility is grounded in the well-characterized, environmentally sensitive fluorescence of its two dansyl moieties. By understanding and applying the core principles of solvatochromism and fluorescence polarization, researchers can deploy this tool to gain critical insights into molecular interactions. From fundamental binding studies to large-scale drug discovery screens, Didansyl-1,3-diaminopropane offers a robust, sensitive, and adaptable solution for probing the molecular world.

References

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 1,3-Diaminopropane. Available at: [Link]

-

The Korea Advanced Institute of Science and Technology (KAIST). (2015). Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. ScienceDaily. Available at: [Link]

- Google Patents. (1999). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

-

ResearchGate. (2025). FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. Available at: [Link]

-

Wikipedia. 1,3-Diaminopropane. Available at: [Link]

-

FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131). Available at: [Link]

-

The Good Scents Company. 1,3-diaminopropane, 109-76-2. Available at: [Link]

-

Wang, X., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01579-20. Available at: [Link]

-

Garanina, A. S., et al. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(11), 419. Available at: [Link]

-

Stubbs, C. D., et al. (1981). Time-resolved emission spectroscopy of the dansyl fluorescence probe. Biochemistry, 20(14), 4257-4262. Available at: [Link]

-

ResearchGate. (2007). The steady-state fluorescence excitation and emission spectra of the dansyl-modified film in water. Available at: [Link]

- Google Patents. (2012). EP2408927A1 - Probe compound for detecting and isolating enzymes and means and methods using the same.

-

ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Available at: [Link]

-

Zhang, Z., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available at: [Link]

-

MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available at: [Link]

- Google Patents. (2010). CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.

-

ResearchGate. (2018). Scheme (1). Reagents and conditions: (i) 1,3-diaminopropane 90°C, 24 h;.... Available at: [Link]

-

Martín, J. F., et al. (2024). Diamine Fungal Inducers of Secondary Metabolism: 1,3-Diaminopropane and Spermidine Trigger Enzymes Involved in β-Alanine and Pantothenic Acid Biosynthesis, Precursors of Phosphopantetheine in the Activation of Multidomain Enzymes. Antibiotics, 13(9), 826. Available at: [Link]

-

ResearchGate. (2020). Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates. Available at: [Link]

-

Organic Syntheses. 2- to 9-decyn-1-ol. Available at: [Link]

-

MDPI. (2024). Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. Available at: [Link]

-

MDPI. (2024). DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro. Available at: [Link]

-

tracerDB. Fluorescence Polarization. Available at: [Link]

Sources

- 1. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. tracerDB | FP [tracerdb.org]

Introduction: Unveiling the Microenvironment with a Dual-Fluorophore Probe

An In-Depth Technical Guide to the Fluorescence Mechanism of Didansyl-1,3-diaminopropane

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and materials science, fluorescent probes are indispensable tools, acting as luminous reporters that translate complex molecular events into observable signals. Among the pantheon of available fluorophores, the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group stands out as a classic and exquisitely sensitive probe of its local environment. Its fluorescence properties—intensity and color—are not static but dynamically respond to changes in solvent polarity, viscosity, and binding interactions.[1]

This guide delves into the specific and fascinating photophysical behavior of Didansyl-1,3-diaminopropane (DDAP) . By covalently linking two dansyl moieties with a short, flexible 1,3-diaminopropane chain, DDAP is endowed with a more complex and informative fluorescence mechanism than its monomeric counterpart.[2] It exhibits not only the hallmark environmental sensitivity of the dansyl group but also a unique phenomenon known as intramolecular excimer formation. Understanding this dual-faceted mechanism is paramount for leveraging DDAP as a powerful tool to probe protein conformations, membrane structures, and other molecular microenvironments. This document provides a foundational understanding of the core principles governing DDAP fluorescence, practical methodologies for its application, and the expert insights needed to interpret its complex optical signals.

Part 1: The Foundation: Intramolecular Charge Transfer (ICT) in the Dansyl Moiety

The environmental sensitivity of a single dansyl group is rooted in a photophysical process known as Intramolecular Charge Transfer (ICT).[1][3] The dansyl structure contains both an electron-donating group (the dimethylamino group) and an electron-withdrawing group (the sulfonyl group), creating a "push-pull" electronic system.[4]

Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the dansyl fluorophore, this results in a significant shift of electron density from the dimethylamino "donor" to the naphthalene-sulfonyl "acceptor" portion of the molecule. This creates an excited state that is significantly more polar than the ground state, possessing a large dipole moment.[1][4]

The energy of this polar excited state is highly susceptible to stabilization by the surrounding solvent molecules.

-

In non-polar solvents , the excited state is not significantly stabilized, so the energy gap between the excited and ground states remains large. This results in fluorescence emission at shorter wavelengths (higher energy), typically appearing as green light.

-

In polar solvents , the solvent dipoles reorient around the highly polar excited state, stabilizing it and lowering its energy. This reduces the energy gap for fluorescence emission, causing a pronounced red-shift in the emission spectrum.[5] The fluorescence now appears at longer wavelengths, shifting towards yellow or orange.

This phenomenon, known as solvatochromism , is the primary reason dansyl-based probes are such effective reporters of their local environment.[5][6] A shift in emission color directly signals a change in the polarity of the probe's immediate surroundings.

Caption: The ICT mechanism and its resulting solvatochromism in the dansyl fluorophore.

Part 2: The Dimeric Distinction: Intramolecular Excimer Formation

The defining characteristic of Didansyl-1,3-diaminopropane arises from the presence of two dansyl fluorophores linked by a flexible tether. When one of the dansyl groups is in its excited state, the flexible 1,3-diaminopropane linker allows it to move and interact with the second, ground-state dansyl group.[7] This interaction can lead to the formation of a transient, excited-state dimer known as an intramolecular excimer .[8]

This excimer state has its own distinct, lower energy level compared to the single excited "monomer" state. Consequently, the fluorescence spectrum of DDAP is often a composite of two distinct bands:

-

Monomer Emission: The higher-energy band (~500-520 nm) corresponding to the fluorescence from the locally excited, non-interacting dansyl group. This band exhibits the solvatochromic behavior described in Part 1.

-

Excimer Emission: A new, broad, and significantly red-shifted emission band at a longer wavelength (~580-620 nm). This band is characteristically featureless and arises from the decay of the excimer state back to the ground state.[7][8]

The ratio of monomer to excimer emission (M/E) is a highly sensitive indicator of the probe's conformational freedom.

-

Causality: For the excimer to form, the two dansyl rings must adopt a specific co-facial (sandwich-like) arrangement. This requires significant conformational rearrangement, which is only possible if the linker is flexible and the surrounding environment is not overly restrictive.

-

Expertise in Interpretation: In a low-viscosity solvent, DDAP can freely adopt the necessary conformation, leading to strong excimer emission. However, when bound within a sterically hindered pocket of a protein or embedded in a rigid lipid membrane, the conformational changes required for excimer formation are suppressed. In this scenario, the excimer band will decrease or disappear entirely, while the monomer emission will dominate. This change in the M/E ratio provides a powerful signal for binding events or changes in local viscosity and order.[1]

Caption: Equilibrium between monomer and excimer states in excited DDAP.

Part 3: Modulators of DDAP Fluorescence: A Multi-Parametric Response

Environmental Polarity & Viscosity

As discussed, polarity primarily dictates the position (color) of the monomer emission band. Viscosity, however, primarily influences the ratio of monomer to excimer emission by affecting the rate of conformational change required for excimer formation.

| Environmental Condition | Expected Change in Monomer Emission | Expected Change in Excimer Emission | Rationale |

| Binding to a non-polar protein pocket | Blue-shift (to ~500 nm), intensity increase | Significant decrease or disappearance | The probe is shielded from polar water molecules, and its conformational freedom is restricted, preventing excimer formation. |

| Transfer from Ethanol to Glycerol | Minor red-shift | Significant decrease | Polarity change is modest, but the dramatic increase in viscosity slows the rate of excimer formation, favoring monomer emission. |

| Transfer from Hexane to Water | Major red-shift (to ~580 nm) | Increase (if not quenched) | The large increase in solvent polarity stabilizes the ICT state. Water's low viscosity allows for efficient excimer formation. |

Fluorescence Quenching

Quenching is any process that decreases the fluorescence intensity. For dansyl probes, several mechanisms are relevant.

-

Photoinduced Electron Transfer (PET): The excited dansyl group is a good electron donor. Proximity to molecules with low-lying empty orbitals (electron acceptors, such as certain metal ions or nitroaromatic compounds) can lead to electron transfer from the excited probe to the quencher, resulting in non-radiative decay.[4][9]

-

Static (Contact) Quenching: Some quenchers, particularly heavy metal ions like Hg²⁺ or Cu²⁺, can form a stable, non-fluorescent complex with the dansyl group even in the ground state.[10][11] This effectively removes a portion of the probe population from being available for excitation.[11][12]

pH Sensitivity

The dimethylamino group is a weak base. At acidic pH values (typically below 6), this group can become protonated.[3] This protonation eliminates its electron-donating ability, effectively shutting down the ICT mechanism. The consequence is a dramatic loss of fluorescence. Therefore, it is critical to perform experiments in well-buffered solutions within the optimal pH range (typically pH 7-9) for the dansyl fluorophore.

Part 4: Experimental Protocols and Data Interpretation

Trustworthy data originates from robust, self-validating protocols. The following sections describe foundational experiments for characterizing and utilizing DDAP.

Protocol 1: Characterizing the Solvatochromic and Excimer Response of DDAP

Objective: To systematically measure the effect of solvent polarity and viscosity on the monomer and excimer fluorescence of DDAP.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of DDAP in a water-miscible solvent like acetonitrile or DMSO. Causality: A concentrated stock in an organic solvent ensures solubility and allows for precise dilution into various aqueous and non-aqueous media.

-

Solvent Series Preparation: Prepare a series of solvents of varying polarity (e.g., Dioxane, Acetonitrile, Ethanol, Water).

-

Sample Preparation: Dilute the DDAP stock solution to a final concentration of 1-5 µM in each solvent from the series. Trustworthiness: Keeping the concentration low minimizes the risk of intermolecular aggregation, ensuring that the observed phenomena are primarily intramolecular.

-

Spectroscopic Measurement:

-

For each sample, record the fluorescence emission spectrum using a spectrofluorometer. Use an excitation wavelength of ~340 nm.

-

Set the emission scan range from 400 nm to 700 nm to capture both monomer and potential excimer bands.

-

-

Data Analysis:

-

For each spectrum, identify the wavelength of maximum intensity (λ_max_) for the monomer and excimer bands.

-

Integrate the area under each band to calculate the monomer-to-excimer (M/E) intensity ratio.

-

Plot the monomer λ_max_ as a function of the solvent polarity parameter ET(30) to generate a solvatochromism plot.

-

Protocol 2: Workflow for a Protein-Ligand Binding Assay

Objective: To use the fluorescence changes of DDAP to monitor its binding to a target protein and determine the binding affinity (Kd).

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the target protein (e.g., 10 µM) in a suitable, clarified buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Prepare a concentrated stock solution of DDAP (e.g., 100 µM) in the same buffer.

-

-

Titration:

-

Place a fixed concentration of the protein (e.g., 1 µM) in a cuvette.

-

Record the initial fluorescence spectrum (excitation at 340 nm).

-

Make sequential additions of the DDAP stock solution to the protein sample, allowing the system to equilibrate for 2-3 minutes after each addition.

-

Record a full emission spectrum after each addition.

-

-

Data Interpretation and Analysis:

-

Qualitative Assessment: Observe the spectral changes. Binding to a hydrophobic pocket should result in a blue-shift of the monomer peak, an increase in overall fluorescence intensity, and a decrease in the excimer band.

-

Quantitative Analysis: Plot the change in fluorescence intensity at the monomer emission maximum against the total DDAP concentration. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Caption: A step-by-step workflow for quantifying protein-ligand interactions using DDAP.

Conclusion

Didansyl-1,3-diaminopropane is a uniquely powerful fluorescent probe whose utility extends far beyond that of a simple fluorophore. Its fluorescence mechanism is a sophisticated combination of environmentally sensitive Intramolecular Charge Transfer and conformationally sensitive Intramolecular Excimer Formation. The monomer emission provides a direct readout of local polarity, while the ratio of monomer to excimer emission serves as a robust indicator of local viscosity, steric hindrance, and conformational freedom. By understanding these core principles and employing rigorous, well-designed experimental protocols, researchers can effectively harness DDAP to illuminate the subtle and dynamic molecular interactions that govern biological function and material properties.

References

-

Design Strategies and Analytical Performance of Dansyl Fluorophore-Based Fluorescent Sensors for Mercury Ion (Hg 2+ ) Detection in Water. ResearchGate. Available at: [Link]

- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. Google Patents.

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Available at: [Link]

-

Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. ScienceDaily. Available at: [Link]

-

A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. Wiley Online Library. Available at: [Link]

-

Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. National Center for Biotechnology Information (PMC). Available at: [Link]

-

1,3-Diaminopropane rapidly inhibits protein synthesis and virus production in BKT-1 cells. PubMed. Available at: [Link]

-

Circularly polarised luminescence from intramolecular excimer emission of bis-1,8-naphthalimide derivatives. Royal Society of Chemistry Publishing. Available at: [Link]

-

Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex. PubMed. Available at: [Link]

-

The steady-state fluorescence excitation and emission spectra of the dansyl-modified film in water. ResearchGate. Available at: [Link]

-

Intramolecular Excimer Formation and Photoinduced Electron-Transfer Process in Bis-1,8-Naphthalimide Dyads Depending on the Linker Length. ResearchGate. Available at: [Link]

-

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. Available at: [Link]

-

Existence of intramolecular triplet excimer of bis(9-fluorenyl)methane: phosphorescence and delayed fluorescence spectroscopic and ab initio studies. PubMed. Available at: [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. Available at: [Link]

-

2- to 9-decyn-1-ol. Organic Syntheses. Available at: [Link]

-

Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE. Available at: [Link]

-

1,3-Diaminopropane. Wikipedia. Available at: [Link]

-

A comparative investigation on excimer fluorescence toward its bright future. National Center for Biotechnology Information (PMC). Available at: [Link]

-

A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu in Aqueous Solutions. ResearchGate. Available at: [Link]

-

Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. ResearchGate. Available at: [Link]

-

Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid... Royal Society of Chemistry Publishing. Available at: [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link]

-

Solvatochromic probes within ionic liquids. Estonian Journal of Chemistry. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavior of the solvatochromic probes Reichardt’s dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A comparative investigation on excimer fluorescence toward its bright future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. researchgate.net [researchgate.net]

Spectral Properties and Photophysical Dynamics of Didansyl-1,3-diaminopropane: A Technical Whitepaper

Executive Summary

Didansyl-1,3-diaminopropane (CAS No: 64144-62-3) is a homobifunctional fluorescent probe characterized by two 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) groups tethered by a short, three-carbon aliphatic chain[1][2]. While monodansyl derivatives are ubiquitous in protein labeling and HPLC derivatization[3], the didansyl architecture introduces complex photophysical behaviors, including intramolecular fluorophore-fluorophore quenching and pronounced solvatochromism[4]. This whitepaper dissects the spectral properties of didansyl-1,3-diaminopropane, explaining the causality behind its microenvironmental sensitivity and providing validated protocols for its synthesis and spectroscopic characterization.

Chemical Anatomy and Structural Dynamics

The core utility of didansyl-1,3-diaminopropane lies in the combination of the highly environmentally sensitive dansyl fluorophore and the conformational flexibility of the 1,3-propyl spacer.

When a fluorophore is excited, its dipole moment often changes. For the dansyl group, excitation to the Franck-Condon ( S1 ) state results in a massive increase in the dipole moment due to intramolecular charge transfer from the dimethylamino group to the sulfonyl moiety[5][6]. In polar solvents, the solvent dipoles rapidly reorient (solvent relaxation) around this newly formed excited-state dipole, lowering the energy of the S1 state before emission occurs[6]. This results in a massive red-shift in the emission spectrum and a corresponding drop in the fluorescence quantum yield ( Φ )[7].

Furthermore, the three-carbon spacer ( n=3 ) of 1,3-diaminopropane enforces spatial proximity between the two bulky dansyl groups. Unlike longer-chain diamines (e.g., 1,6-hexanediamine), the short spacer facilitates intramolecular collisional quenching. The efficiency of this quenching is inversely proportional to the rigidity and length of the spacer arm, meaning didansyl-1,3-diaminopropane exhibits a lower baseline quantum yield than its positionally isomeric counterparts with longer aliphatic chains[4].

Photophysical dynamics and solvent relaxation of the didansyl fluorophore.

Core Spectral Properties

The spectral profile of didansyl-1,3-diaminopropane is not static; it is a direct readout of its immediate microenvironment. Dansylated polyamines typically exhibit an excitation maximum ( λex ) near 335–340 nm[3]. Because proteins and nucleic acids do not absorb strongly at this wavelength, background autofluorescence is minimized, making it an excellent probe for biological systems[6].

The emission maximum ( λem ) and the Stokes shift are highly dependent on the dielectric constant of the solvent. In non-polar solvents like 1,4-dioxane, the emission peaks around 500 nm with a high quantum yield[7]. In aqueous environments, the emission shifts toward 530–540 nm, and the quantum yield drops precipitously due to direct water-probe interactions that depopulate the S1 excited state via non-radiative decay pathways[8].

Table 1: Solvatochromic Spectral Summary of Didansyl-1,3-diaminopropane

| Solvent Environment | Dielectric Constant ( ϵ ) | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (nm) | Relative Quantum Yield ( Φ ) |

| 1,4-Dioxane | 2.2 | 340 | ~500 | ~160 | High (>0.5) |

| Methanol | 32.7 | 337 | ~520 | ~183 | Moderate (~0.2) |

| Aqueous Buffer (pH 7.4) | 80.1 | 335 | ~535 | ~200 | Low (<0.05) |

Data extrapolated from standard solvatochromic behaviors of dansyl amine derivatives and didansyl constructs[3][7].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ground the experimental choices.

Protocol A: Synthesis and Purification of Didansyl-1,3-diaminopropane

The synthesis relies on a nucleophilic acyl substitution where the primary amines of 1,3-diaminopropane attack the sulfonyl chloride group of dansyl chloride[9][10].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 1,3-diaminopropane (CAS: 109-76-2) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of dansyl chloride into dansyl acid.

-

Base Addition: Add 2.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the unreacted amine.

-

Dansylation: Slowly add 2.1 equivalents of dansyl chloride dissolved in DCM dropwise over 30 minutes at 0°C. Causality: The slight excess ensures complete didansylation, while the low temperature controls the exothermic reaction and minimizes side-product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours protected from light. Causality: Dansyl derivatives are photosensitive; ambient light can cause premature photobleaching.

-

Extraction & Washing: Wash the organic layer successively with 0.1 M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 .

-

Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient). Verify purity via TLC (fluorescent green spots under 365 nm UV).

Synthesis and validation workflow for Didansyl-1,3-diaminopropane.

Protocol B: Spectrofluorometric Polarity Titration

This protocol validates the solvatochromic response of the synthesized probe, establishing its utility as a microenvironmental sensor.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1 mM stock solution of didansyl-1,3-diaminopropane in spectroscopy-grade DMSO. Causality: DMSO ensures complete dissolution of the hydrophobic didansyl construct without significantly altering the bulk dielectric constant when diluted.

-

Solvent Matrix Preparation: Prepare a series of cuvettes containing 3.0 mL of solvent mixtures ranging from pure 1,4-dioxane to pure water (e.g., 100:0, 80:20, 50:50, 20:80, 0:100 Dioxane:Water).

-

Probe Dilution: Spike 3 µL of the stock solution into each cuvette (Final concentration: 1 µM). Mix thoroughly. Causality: A low concentration (1 µM) prevents inner-filter effects and intermolecular excimer formation, ensuring the recorded spectra reflect solely solvent-probe interactions and intramolecular dynamics.

-

Spectral Acquisition:

-

Set the spectrofluorometer excitation wavelength to 340 nm.

-

Set excitation and emission slit widths to 5 nm.

-

Scan the emission spectrum from 400 nm to 650 nm.

-

-

Data Analysis: Plot the emission maximum ( λem ) against the solvent dielectric constant. Calculate the relative quantum yield using quinine sulfate in 0.1 M H2SO4 ( Φ=0.54 ) as a standard reference.

Conclusion

Didansyl-1,3-diaminopropane is a highly specialized probe. Its spectral properties are dictated not just by the inherent photophysics of the dansyl group—which provides massive Stokes shifts and extreme sensitivity to solvent polarity[5][6]—but also by the intramolecular dynamics forced by its 3-carbon spacer[4]. By understanding the causality between its chemical structure, solvent relaxation in the excited state, and intramolecular quenching, researchers can effectively deploy this molecule to probe lipid bilayers, hydrophobic protein pockets, or utilize it as an internal standard in advanced chromatographic assays[3][11].

References

-

Unsymmetrical Cyclotriazadisulfonamide (CADA) Compounds as Human CD4 Receptor Down-Modulating Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Simultaneous liquid chromatography determination of polyamines and arylalkyl monoamines. Analytical Biochemistry. Available at:[Link]

-

Dansyl-based fluorescent film sensor for nitroaromatics in aqueous solution. ResearchGate. Available at:[Link]

-

Oligonucleotides, part 5+: synthesis and fluorescence studies of DNA oligomers d(AT)5 containing adenines. Oxford Academic. Available at:[Link]

-

Equivalence testing of histamine methods - Final Report. JRC Publications Repository. Available at:[Link]

-

Polarity-based fluorescence probes: properties and applications. PMC. Available at:[Link]

-

Fluorescence of dansyl amino acids in organic solvents and protein solutions. Semantic Scholar. Available at:[Link]

-

Synthesis of dye/fluorescent functionalized dendrons based on cyclotriphosphazene. Beilstein Journal of Organic Chemistry. Available at:[Link]

-

The polarity sensitivity factor of some fluorescent probe molecules used for studying supramolecular systems. SciSpace. Available at:[Link]

-

Fluorophores, INTRINSIC OR NATURAL FLUOROPHORES. University of Basrah. Available at:[Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. biw.kuleuven.be [biw.kuleuven.be]

- 4. academic.oup.com [academic.oup.com]

- 5. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Analytical Strategies for Polyamine Detection: The Role of Didansyl-1,3-Diaminopropane in HPLC and LC-MS/MS Workflows

Executive Summary: The Polyamine Analytical Challenge

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous, low-molecular-weight aliphatic polycations that play critical roles in cellular proliferation, gene regulation, and apoptosis. In clinical diagnostics and drug development, quantifying these metabolites is essential for oncology and metabolic profiling[1].

However, polyamines present a severe analytical challenge: they lack native chromophores or fluorophores, rendering direct UV or fluorescence detection impossible[2]. Furthermore, their high polarity and low molecular mass cause poor retention on standard reversed-phase (RP) columns and subject them to severe ion suppression in the low m/z range during electrospray ionization (ESI) mass spectrometry[1]. To overcome this, pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) has become the gold standard[3]. This whitepaper explores the mechanistic foundations of this workflow, with a specific focus on 1,3-diaminopropane (DAP) and its derivatized form, didansyl-1,3-diaminopropane (Dns2-DAP) , acting as both a critical biomarker and a robust internal standard.

Chemical & Mechanistic Foundations of Dansylation

Dansylation is not merely a tagging step; it is a transformative chemical process that fundamentally alters the physicochemical properties of polyamines to enable high-sensitivity detection[1][3].

The Causality of the Reaction

Dansyl chloride reacts with primary and secondary amines via a nucleophilic acyl substitution. For a diamine like 1,3-diaminopropane, the reaction yields didansyl-1,3-diaminopropane and two equivalents of hydrochloric acid (HCl).

-

Why Alkalization is Critical: Because the reaction generates HCl, the pH of the system would naturally drop. If the pH falls below the pKa of the polyamines (~10.0), the amine groups protonate into non-nucleophilic ammonium ions ( NH3+ ), instantly stalling the reaction. Therefore, a strong sodium carbonate buffer (pH 9–11) is strictly required to neutralize the generated acid and maintain the amines in their reactive free-base form[3][4].

-

Why Dansylation Improves LC-MS/MS: While mass spectrometry does not require a fluorophore, dansylation is still widely used in LC-MS/MS workflows[1][5]. The addition of the bulky, hydrophobic dansyl group (net +233 Da per amine) shifts aliphatic polyamines out of the highly suppressed low-mass region (m/z < 150) where matrix salts dominate. Furthermore, the tertiary amine on the dansyl group possesses a high proton affinity, drastically improving ionization efficiency to form stable [M+H]+ precursor ions in positive ESI mode[1].

Quantitative Metrics of Dansylated Polyamines

The addition of multiple dansyl groups dictates the chromatographic behavior of the analytes. Retention on a C18 reversed-phase column is strictly governed by hydrophobicity, which scales linearly with the number of attached dansyl groups and the carbon-chain length of the polyamine[6].

Table 1: Physicochemical and Chromatographic Properties of Dansylated Polyamines

| Target Analyte | Formula (Free Base) | Derivatized Form | Molecular Mass (Da) | Precursor Ion [M+H]+ | Elution Order (RP-HPLC) |

| 1,3-Diaminopropane (DAP) | C3H10N2 | Didansyl-DAP | 540.7 | 541.2 | 1 |

| Putrescine (PUT) | C4H12N2 | Didansyl-PUT | 554.7 | 555.2 | 2 |

| Cadaverine (CAD) | C5H14N2 | Didansyl-CAD | 568.7 | 569.2 | 3 |

| Spermidine (SPD) | C7H19N3 | Tridansyl-SPD | 845.1 | 846.1 | 4 |

| Spermine (SPM) | C10H26N4 | Tetradansyl-SPM | 1135.5 | 1136.5 | 5 |

Note: Dns2-DAP elutes first due to having the shortest aliphatic chain (3 carbons) among the fully derivatized diamines[6][7].

Figure 1: Reversed-phase elution order of dansylated polyamines based on hydrophobicity.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates built-in self-validating mechanisms. This workflow is optimized for the extraction and derivatization of polyamines from complex biological matrices (e.g., plasma, tissue homogenates)[4][8].

Step-by-Step Methodology

Step 1: Matrix Disruption & Protein Precipitation

-

Action: Add 200 µL of plasma to 1 mL of cold 0.2 M Perchloric Acid ( HClO4 ) or Acetonitrile[4][8].

-

Causality: Polyamines frequently conjugate to proteins and nucleic acids[3]. Acidic precipitation denatures these macromolecules, releasing bound polyamines while simultaneously quenching endogenous polyamine oxidase activity that would otherwise degrade the analytes[8].

Step 2: Internal Standard (IS) Integration

-

Action: Spike the homogenate with 20 µL of 1,6-diaminohexane (1 µg/mL) prior to centrifugation[4][8]. (If DAP is known to be absent in the matrix, it can alternatively be used as the IS).

-

Self-Validation: Adding the IS before extraction guarantees that any volumetric losses during liquid-liquid extraction or incomplete derivatization are mathematically normalized during quantification.

Step 3: Alkalization

-

Action: Centrifuge at 10,000 × g for 10 min. Transfer the supernatant and add 100 µL of 0.1 M Sodium Carbonate buffer to reach pH ~10.5[3][4].

-

Causality: Deprotonates the amine groups, preparing them for nucleophilic attack.

Step 4: Dansylation

-

Action: Add 100 µL of Dansyl Chloride solution (4 mg/mL in acetone). Incubate in the dark at 60°C for 15 minutes[4][6].

-

Causality: Heat provides the kinetic energy required for the reaction to reach completion rapidly. Acetone acts as a miscible organic solvent to solubilize the hydrophobic dansyl chloride. Darkness prevents the photodegradation of the resulting fluorophores.

Step 5: Quenching (Critical QC Step)

-

Action: Add 10 µL of 2.0 mM Proline and incubate for 5 minutes[3].

-

Self-Validation: Unreacted dansyl chloride hydrolyzes into interfering byproducts. Proline rapidly scavenges excess reagent to form a highly polar dansyl-proline adduct. The presence of this specific adduct peak in the chromatographic void volume serves as an internal quality control, validating that dansyl chloride was present in excess and the derivatization of target polyamines went to absolute completion[3].

Step 6: Liquid-Liquid Extraction (LLE)

-

Action: Extract the mixture with 0.5 mL Toluene or Ethyl Acetate[1][3]. Evaporate the organic layer under a gentle nitrogen stream and reconstitute in the LC mobile phase.

-

Causality: LLE isolates the highly hydrophobic dansylated polyamines from the aqueous buffer salts and polar quenching byproducts. This prevents ion suppression in the MS source and extends the lifespan of the analytical column[1].

Figure 2: Self-validating workflow for polyamine extraction and dansylation.

Conclusion

The utilization of 1,3-diaminopropane—and its conversion to didansyl-1,3-diaminopropane—exemplifies the power of chemical derivatization in modern analytical chemistry. By rationally manipulating the physicochemical properties of aliphatic polyamines, researchers can transform analytically "invisible" molecules into highly retained, easily ionizable, and intensely fluorescent targets, enabling robust quantification in complex biological matrices[1][6][7].

Sources

- 1. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of diamines and polyamines in tissues by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. fortunejournals.com [fortunejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. biw.kuleuven.be [biw.kuleuven.be]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to the Analysis of Biogenic Amines using Dansyl Chloride Derivatization and HPLC-Fluorescence Detection: The Critical Role of 1,3-Diaminopropane as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of biogenic amines is critical in fields ranging from food safety to neuroscience and drug development. This technical guide provides an in-depth exploration of a robust and widely adopted method for this purpose: pre-column derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. A central focus of this guide is to elucidate the pivotal role of 1,3-diaminopropane as an internal standard, a practice endorsed by regulatory bodies such as the European Commission[1]. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Introduction: The Significance of Biogenic Amine Quantification

Biogenic amines (BAs) are low molecular weight organic bases that are involved in numerous physiological processes.[2] This diverse group of molecules, which includes histamine, tyramine, putrescine, and cadaverine, acts as neurotransmitters, regulates body temperature, and influences stomach pH.[3] However, when present in high concentrations, particularly in food products, they can have adverse health effects, including migraines and hypertensive crises.[3] Consequently, the reliable quantification of biogenic amines is of paramount importance for ensuring food quality and safety.[2][3]

Due to their lack of a suitable chromophore or fluorophore, the direct detection of most biogenic amines by HPLC with UV or fluorescence detectors is not feasible.[3] To overcome this limitation, a derivatization step is employed to attach a fluorescent tag to the amine functional groups. Dansyl chloride is a favored derivatizing agent for this purpose, as it reacts with primary and secondary amines to form highly fluorescent and stable sulfonamide adducts.[4]

The Principle of Dansylation and the Imperative for an Internal Standard

The derivatization of biogenic amines with dansyl chloride is a nucleophilic substitution reaction where the amino group of the biogenic amine attacks the sulfonyl chloride group of the dansyl chloride, forming a stable dansyl-amine conjugate. This reaction is typically carried out in a basic medium (pH ~9.5-11) to ensure the deprotonation of the amino groups, thereby increasing their nucleophilicity.[4][5]

Why is an Internal Standard Crucial?

Analytical methods, particularly those involving multiple sample preparation steps like derivatization and extraction, are susceptible to variations that can affect the accuracy and precision of the results. The use of an internal standard (IS) is a cornerstone of analytical quality control that compensates for these potential errors. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. It is added at a known concentration to all samples, standards, and blanks at the beginning of the sample preparation process.

1,3-Diaminopropane is an excellent choice as an internal standard for biogenic amine analysis for several reasons:

-

Chemical Similarity: It is a simple diamine, structurally similar to biogenic diamines like putrescine and cadaverine.

-

Reactivity: Its primary amino groups react with dansyl chloride in the same manner as the target biogenic amines, ensuring that it experiences similar derivatization efficiency and potential degradation.

-

Chromatographic Behavior: The resulting didansyl-1,3-diaminopropane derivative exhibits similar chromatographic properties to the dansylated biogenic amines, eluting within the same chromatographic window.

-

Absence in Samples: 1,3-Diaminopropane is not naturally occurring in most biological matrices, preventing interference from endogenous sources.

By monitoring the signal of the didansylated 1,3-diaminopropane, any variations in extraction efficiency, derivatization yield, or injection volume can be normalized, leading to significantly more accurate and reliable quantification of the target biogenic amines.

The Chemistry: Derivatization of Biogenic Amines and 1,3-Diaminopropane

The reaction between dansyl chloride and a primary amine, such as a biogenic amine or one of the amino groups of 1,3-diaminopropane, proceeds as follows:

Caption: Derivatization reaction of dansyl chloride with a primary amine.

Since 1,3-diaminopropane has two primary amino groups, it reacts with two molecules of dansyl chloride to form didansyl-1,3-diaminopropane.

Experimental Workflow: From Sample to Data

The following diagram outlines the complete experimental workflow for the analysis of biogenic amines using dansyl chloride derivatization and 1,3-diaminopropane as an internal standard.

Caption: Overall experimental workflow for biogenic amine analysis.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific sample matrices.

4.1.1. Reagents and Standards

-

Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine)

-

1,3-Diaminopropane (Internal Standard)

-

Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)

-

Perchloric acid (HClO4), e.g., 0.4 M

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate buffer (e.g., 0.2 M, pH 9.5)[4]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase)

4.1.2. Sample Preparation and Extraction

-

Weigh a homogenized sample (e.g., 1-5 g of food sample) into a centrifuge tube.

-

Add a known amount of the 1,3-diaminopropane internal standard solution.

-

Add cold perchloric acid (e.g., 10 mL of 0.4 M HClO4).

-

Homogenize for 2-3 minutes using a high-speed homogenizer.

-

Centrifuge at, for example, 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

4.1.3. Derivatization Procedure

-

Take an aliquot of the supernatant (e.g., 200 µL).

-

Add sodium hydroxide solution to adjust the pH to the alkaline range.

-

Add sodium bicarbonate buffer to maintain a high pH.

-

Add the dansyl chloride solution (e.g., 400 µL).

-

Vortex the mixture and incubate in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 45-60 minutes) in the dark.

-

After incubation, add a quenching solution (e.g., a small amount of ammonia or proline solution) to react with the excess dansyl chloride.

-

Evaporate the organic solvent (e.g., under a stream of nitrogen).

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.4. HPLC-Fluorescence Detection

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detector Wavelengths: Excitation wavelength is typically around 330-350 nm, and the emission wavelength is around 510-530 nm.[4]

Data Presentation and Interpretation

The output from the HPLC system will be a chromatogram showing peaks corresponding to the dansylated biogenic amines and the didansylated 1,3-diaminopropane internal standard.

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of biogenic amines using dansyl chloride derivatization.

| Biogenic Amine | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) (mg/kg) |

| Histamine | ~350 | ~480 | 0.002 - 0.03 |

| Tyramine | ~350 | ~480 | 0.002 - 0.03 |

| Putrescine | ~350 | ~480 | 0.002 - 0.03 |

| Cadaverine | ~350 | ~480 | 0.002 - 0.03 |

| Spermidine | ~350 | ~480 | 0.002 - 0.03 |

| Spermine | ~350 | ~480 | 0.002 - 0.03 |

Note: The exact wavelengths and LODs can vary depending on the specific instrumentation and experimental conditions.

Quantification

The concentration of each biogenic amine is calculated using the following formula, which incorporates the response of the internal standard:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor (RF) is determined from the analysis of calibration standards containing known concentrations of each biogenic amine and the internal standard.

Conclusion and Future Perspectives

The use of dansyl chloride for the derivatization of biogenic amines, coupled with HPLC and fluorescence detection, is a powerful and reliable analytical technique. The integration of 1,3-diaminopropane as an internal standard is a critical component of this methodology, ensuring the high accuracy and precision required for regulatory compliance and research applications. As the demand for sensitive and high-throughput analysis of biogenic amines continues to grow, this well-established method, with its robust internal standard-based quantification, will remain a cornerstone of analytical laboratories worldwide. Future advancements may focus on the development of even more rapid derivatization protocols and the coupling of this technique with mass spectrometry for enhanced specificity and identification of novel biogenic amines.

References

-

Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. (2021). PMC. Available at: [Link]

- Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage. (n.d.). Czech J. Food Sci., 21: 167–175.

- AN 183: Determination of Biogenic Amines in Fermented and Non-Fermented Foods Using Ion Chromatography with Suppressed Conductiv. (n.d.). Thermo Fisher Scientific.

- The Analysis of Biogenic Amines by standard and Novel Methods. (2000). DORAS.

- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. (1999).

- Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. (2009).

- A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. (n.d.). Wiley Online Library.

- Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantific

- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI.

- A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017).

- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2020). SpringerLink.

- (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021).

- A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aqu

- Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. (n.d.). PMC.

- 2- to 9-decyn-1-ol. (n.d.). Organic Syntheses Procedure.

- HPLC determination of biogenic amines in beer. (n.d.). Thermo Fisher Scientific.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI.

- Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. (n.d.). Benchchem.

- 1,3-Diaminopropane dihydrochloride 98%. (n.d.). MilliporeSigma.

- Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. (2015). ScienceDaily.

- CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (n.d.).

Sources

The Hydrophobic Paradigm of Dansyl Compounds: Photophysics, Derivatization, and Chromatographic Applications

Executive Summary

For decades, the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group has served as a cornerstone fluorophore in biophysical chemistry and analytical chromatography. Its utility stems from a unique photophysical property: its fluorescence emission and quantum yield are highly sensitive to the local hydrophobic environment[1]. As a Senior Application Scientist, I have observed that understanding the causality behind this environmental sensitivity is critical for optimizing high-performance liquid chromatography (HPLC) workflows and designing robust protein-binding assays. This whitepaper deconstructs the mechanisms of dansyl hydrophobicity, outlines self-validating derivatization protocols, and explores its application in probing biological macromolecules.

Photophysical Causality: The Mechanics of Environmental Sensitivity

Dansyl chloride (DNS-Cl) is inherently non-fluorescent until it undergoes a nucleophilic attack by primary or secondary amines, forming a stable sulfonamide adduct[2]. Once conjugated, the resulting dansyl amide exhibits a pronounced solvatochromic effect driven by the polarity of its microenvironment.

When the dansyl fluorophore is excited (typically at 330–340 nm), it undergoes a massive change in its dipole moment.

-

In a hydrophilic environment (e.g., bulk water): The surrounding polar water molecules rapidly reorient around the excited state dipole (solvent relaxation). This dissipation of energy lowers the energy level of the excited state, resulting in a red-shifted emission maximum (~560–570 nm) and a significantly quenched quantum yield[1].

-